molecular formula C5H8ClF2NO2S B1407471 3,3-Difluoropiperidine-1-sulfonyl chloride CAS No. 1845716-99-5

3,3-Difluoropiperidine-1-sulfonyl chloride

Cat. No.: B1407471
CAS No.: 1845716-99-5
M. Wt: 219.64 g/mol
InChI Key: KQVAABHIYFTFQR-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-1-sulfonyl chloride: is a chemical compound with the molecular formula C5H8ClF2NO2S . It is characterized by the presence of two fluorine atoms attached to the piperidine ring and a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3,3-Difluoropiperidine-1-sulfonyl chloride typically begins with piperidine as the core structure.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated piperidine with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, 3,3-Difluoropiperidine-1-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Tertiary amines such as triethylamine can be used to facilitate nucleophilic substitution reactions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3,3-Difluoropiperidine-1-sulfonyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor modulators.

Industry:

    Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidine-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atoms on the piperidine ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Fluoropiperidine-1-sulfonyl chloride: Contains one fluorine atom, leading to different reactivity and properties.

    4,4-Difluoropiperidine-1-sulfonyl chloride: Fluorine atoms are positioned differently, affecting the compound’s chemical behavior.

    Piperidine-1-sulfonyl chloride: Lacks fluorine atoms, resulting in distinct reactivity and applications.

Uniqueness:

  • The presence of two fluorine atoms in 3,3-Difluoropiperidine-1-sulfonyl chloride imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds. Its ability to undergo various substitution reactions with nucleophiles expands its utility in organic synthesis and industrial applications.

Properties

IUPAC Name

3,3-difluoropiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-2-5(7,8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVAABHIYFTFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258373
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845716-99-5
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845716-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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